molecular formula C8H18ClNS B6277374 4-(thiolan-2-yl)butan-1-amine hydrochloride CAS No. 2763777-08-6

4-(thiolan-2-yl)butan-1-amine hydrochloride

Cat. No. B6277374
CAS RN: 2763777-08-6
M. Wt: 195.8
InChI Key:
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Description

4-(Thiolan-2-yl)butan-1-amine hydrochloride, also known as 4-TBAHCl, is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of the amine 4-thiobutyl amine, which is a secondary amine with a thiol group. 4-TBAHCl is a highly reactive compound that can be used in a variety of reactions, such as oxidation, reduction, and deprotection. It has been used in a variety of applications, including synthesis of peptides and proteins, and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 4-(thiolan-2-yl)butan-1-amine hydrochloride is not fully understood. However, it is believed that the compound acts as a catalyst in oxidation and reduction reactions, as well as in peptide and protein synthesis. It is also believed to act as a nucleophile, which means it can react with other molecules to form new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(thiolan-2-yl)butan-1-amine hydrochloride are not fully understood. However, it has been shown to have some effects on the body, such as increasing the production of nitric oxide and decreasing inflammation. It has also been shown to reduce the levels of certain hormones, such as cortisol and testosterone.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(thiolan-2-yl)butan-1-amine hydrochloride in lab experiments include its high reactivity, its low cost, and its ability to be used in a variety of reactions. The limitations of using 4-(thiolan-2-yl)butan-1-amine hydrochloride in lab experiments include its potential toxicity, as well as its potential to react with other compounds in the reaction mixture.

Future Directions

The potential future directions for 4-(thiolan-2-yl)butan-1-amine hydrochloride include further research into its mechanism of action, its biochemical and physiological effects, and its potential toxicity. Additionally, further research could be conducted into its potential applications in drug synthesis and its potential to be used as a reagent in organic synthesis. Additionally, further research could be conducted into its potential applications in the synthesis of peptides and proteins, as well as its potential to be used as a catalyst in oxidation and reduction reactions.

Synthesis Methods

4-(thiolan-2-yl)butan-1-amine hydrochloride is synthesized by the reaction of 4-thiobutyl amine with hydrochloric acid. This reaction produces a salt, 4-(thiolan-2-yl)butan-1-amine hydrochloride, which is a white, crystalline solid. The reaction is exothermic and proceeds at room temperature. The reaction is typically performed in an aqueous solution, with the salt being precipitated out of the solution. The reaction is typically performed in an aqueous solution, with the salt being precipitated out of the solution.

Scientific Research Applications

4-(thiolan-2-yl)butan-1-amine hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a reagent in peptide and protein synthesis, and as a catalyst in oxidation and reduction reactions. It has also been used to study the mechanism of action of drugs, as well as to study the biochemical and physiological effects of drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(thiolan-2-yl)butan-1-amine hydrochloride involves the reaction of 2-bromo-4-(thiolan-2-yl)butan-1-amine with hydrochloric acid.", "Starting Materials": [ "2-bromo-4-(thiolan-2-yl)butan-1-amine", "Hydrochloric acid" ], "Reaction": [ "Add 2-bromo-4-(thiolan-2-yl)butan-1-amine to a round-bottom flask", "Add hydrochloric acid to the flask and stir the mixture for several hours", "Heat the mixture to reflux for several hours", "Cool the mixture and filter the resulting solid", "Wash the solid with cold water and dry it under vacuum", "Recrystallize the solid from ethanol to obtain 4-(thiolan-2-yl)butan-1-amine hydrochloride" ] }

CAS RN

2763777-08-6

Product Name

4-(thiolan-2-yl)butan-1-amine hydrochloride

Molecular Formula

C8H18ClNS

Molecular Weight

195.8

Purity

95

Origin of Product

United States

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